![molecular formula C24H26N2O5S2 B2941653 4-ethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide CAS No. 946226-23-9](/img/structure/B2941653.png)
4-ethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide
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Description
Scientific Research Applications
Crystallography and Molecular Interactions
The compound displays notable properties in crystallography, exhibiting intramolecular and intermolecular hydrogen bonds. These interactions contribute to the formation of hydrogen-bonded chains, which are significant in understanding the conformation and stability of such compounds within crystal structures (Gelbrich, Haddow, & Griesser, 2011).
Pharmacological Applications
In pharmacology, derivatives containing the benzenesulfonamide moiety, similar to the compound , have been explored as potent, selective human beta3 adrenergic receptor agonists. These findings suggest potential applications in treating metabolic disorders (Parmee et al., 2000).
Optical Materials
The compound has also been investigated for its nonlinear optical properties, which are essential for optical limiting applications. This research highlights its potential use in developing materials for optical communication and computing technologies (Ruanwas et al., 2010).
Anticancer Activity
Furthermore, some novel tetrahydroquinoline derivatives bearing the biologically active sulfonamide moiety have been synthesized and shown to possess antitumor activity. This suggests a promising avenue for the development of new anticancer agents (Alqasoumi et al., 2010).
Miscellaneous Applications
Other research applications include the synthesis of quinazoline derivatives as diuretic and antihypertensive agents, highlighting the compound's potential in cardiovascular therapeutics (Rahman et al., 2014). Additionally, the compound has been involved in studies exploring its anticancer activity through synthesis and evaluation against various cancer cell lines (Redda, Gangapuram, & Ardley, 2010).
properties
IUPAC Name |
4-ethoxy-N-[1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O5S2/c1-3-31-21-10-14-22(15-11-21)32(27,28)25-20-9-8-19-5-4-16-26(24(19)17-20)33(29,30)23-12-6-18(2)7-13-23/h6-15,17,25H,3-5,16H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRUNXIWTJNALFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(CCCN3S(=O)(=O)C4=CC=C(C=C4)C)C=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-(1-tosyl-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide |
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